5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
5-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a furan-carboxamide scaffold via a methylene bridge. The benzimidazole moiety is known for its bioisosteric properties, mimicking purine bases in nucleic acids, which enables interactions with biological targets such as enzymes and receptors .
For example, intermediates like 2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl) hydrazine-1-carbodithioate are cyclized under acidic conditions to form oxadiazole or thiadiazole derivatives . The target compound’s structural complexity suggests a multi-step synthesis involving amide coupling, alkylation, and purification via column chromatography or recrystallization, as seen in related compounds .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHGKMEFRKVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Cores
A. 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol (Compound 4, )
- Structure : Features a benzimidazole linked to an oxadiazole-thiol group via an ethyl bridge.
- Synthesis : Cyclization of hydrazine-carbodithioate intermediates with HCl yields oxadiazole derivatives .
- Key Differences : The oxadiazole-thiol group may enhance metal-binding capacity compared to the furan-carboxamide in the target compound. This could influence applications in coordination chemistry or metalloenzyme inhibition.
B. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44, )
- Structure : Contains a benzyl-formamide substituent instead of the pyridin-3-ylmethyl-furan group.
- Pharmacological Profile : Tested for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, with metabolic stability assessed in mouse liver microsomes .
- Comparison : The absence of a furan ring may reduce planarity and binding affinity to flat enzymatic pockets. However, the benzyl group could improve lipophilicity and membrane permeability.
Heterocyclic Hybrids with Varied Pharmacophores
A. N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide ()
- Structure : Combines benzimidazole with a coumarin-thiazole-acetamide framework.
- Activity : Demonstrates broad-spectrum antibacterial and antimalarial activity, attributed to the coumarin moiety’s ability to intercalate DNA or inhibit topoisomerases .
- antimicrobial action).
B. N-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-5-(5-methyl-furan-2-yl)phenyl)morpholine-4-carboxamide ()
- Structure : Incorporates a pyrazole and methyl-furan substituent, with a morpholine-carboxamide tail.
- Properties : The morpholine group likely enhances aqueous solubility, while the pyrazole may confer metabolic stability via steric hindrance .
Physicochemical and Pharmacokinetic Properties
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